molecular formula C11H14O3 B3253637 3-(3-Methoxy-5-methylphenyl)propanoic acid CAS No. 22524-05-6

3-(3-Methoxy-5-methylphenyl)propanoic acid

Cat. No.: B3253637
CAS No.: 22524-05-6
M. Wt: 194.23 g/mol
InChI Key: QEPJOUOLOCZLLL-UHFFFAOYSA-N
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Description

3-(3-Methoxy-5-methylphenyl)propanoic acid is an organic compound with the molecular formula C11H14O3. It is a derivative of propanoic acid, featuring a methoxy group and a methyl group attached to a phenyl ring. This compound is known for its applications in various fields, including pharmaceuticals and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Methoxy-5-methylphenyl)propanoic acid typically involves the alkylation of 3-methoxy-5-methylbenzene with a suitable propanoic acid derivative. One common method is the Friedel-Crafts alkylation, where 3-methoxy-5-methylbenzene reacts with propanoic acid chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride.

Industrial Production Methods

Industrial production of this compound often involves large-scale Friedel-Crafts alkylation processes. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations. Post-reaction, the product is purified through recrystallization or distillation to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

3-(3-Methoxy-5-methylphenyl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration, respectively.

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Produces alcohols.

    Substitution: Produces halogenated or nitrated derivatives.

Scientific Research Applications

3-(3-Methoxy-5-methylphenyl)propanoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of 3-(3-Methoxy-5-methylphenyl)propanoic acid involves its interaction with specific molecular targets. The methoxy and methyl groups on the phenyl ring influence its binding affinity and selectivity towards enzymes or receptors. The carboxylic acid group can form hydrogen bonds with target molecules, enhancing its biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-(3-Methoxyphenyl)propanoic acid: Lacks the methyl group on the phenyl ring.

    3-(2-Methoxy-5-methylphenyl)propanoic acid: Has the methoxy and methyl groups in different positions on the phenyl ring.

    3-(3-Methylphenyl)propanoic acid: Lacks the methoxy group.

Uniqueness

3-(3-Methoxy-5-methylphenyl)propanoic acid is unique due to the specific positioning of the methoxy and methyl groups on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

IUPAC Name

3-(3-methoxy-5-methylphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-8-5-9(3-4-11(12)13)7-10(6-8)14-2/h5-7H,3-4H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEPJOUOLOCZLLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)OC)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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